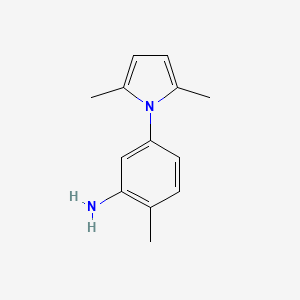

5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

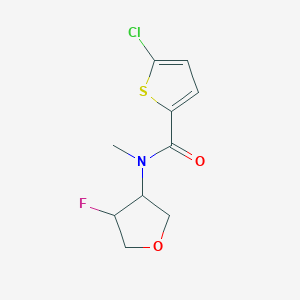

The compound “5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also has methyl groups attached to the 2nd and 5th carbon atoms of the pyrrole ring . The aniline group is attached to the 5th carbon of the pyrrole ring .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the pyrrole ring and the aniline group . The pyrrole ring is a five-membered aromatic ring with alternating single and double bonds, which gives it its aromatic properties . The aniline group consists of a benzene ring attached to an amine group .Aplicaciones Científicas De Investigación

Antibacterial Activity

A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for their antibacterial activity . Some of the synthesized compounds showed strong antibacterial properties .

Antitubercular Activity

The same series of compounds also demonstrated antitubercular properties . This suggests that these compounds could be used in the development of new antitubercular drugs .

Inhibition of Enoyl ACP Reductase

These compounds underwent testing for in vitro inhibition of enoyl ACP reductase . Enoyl ACP reductase is an essential enzyme in the fatty acid synthesis pathway of bacteria, and its inhibition can lead to effective antibacterial drugs .

Inhibition of DHFR Enzymes

The compounds also exhibited appreciable action against dihydrofolate reductase (DHFR) enzymes . DHFR is a critical enzyme in the folate pathway, and its inhibition can result in the development of various antimicrobial and anticancer drugs .

Anti-HIV Activity

Based on the structure of HIV-1 gp41 binding site for small molecule inhibitors, a new series of 2,5-dimethyl-3-(5-(N-phenylrhodaninyl) methylene)-N-(3-(1 H-tetrazol-5-yl) phenyl) pyrrole compounds with improved anti-HIV-1 activity were synthesized .

Paal–Knorr Reaction

The reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione selectively gives 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine as a product of the Paal–Knorr reaction . The Paal–Knorr reaction is a useful method for the synthesis of pyrroles.

Direcciones Futuras

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential applications. For instance, some pyrrole derivatives have shown promise in medical applications, such as antibacterial agents . Therefore, this compound could potentially be explored for similar applications. Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Mecanismo De Acción

Target of Action

The primary targets of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline are DHFR (Dihydrofolate Reductase) and Enoyl ACP Reductase enzymes . These enzymes play a crucial role in the synthesis of nucleotides and fatty acids, respectively, which are essential for cell growth and replication .

Mode of Action

The compound interacts with its targets by binding to the active sites of DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the function of these enzymes, leading to a disruption in the synthesis of nucleotides and fatty acids .

Biochemical Pathways

The inhibition of DHFR and Enoyl ACP Reductase enzymes affects the nucleotide synthesis and fatty acid synthesis pathways . The downstream effects include a decrease in cell growth and replication, as these processes require nucleotides and fatty acids .

Result of Action

The compound’s action results in the suppression of cell growth and an increase in cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it suppresses the galactosylation on a monoclonal antibody, a critical quality attribute of therapeutic monoclonal antibodies .

Propiedades

IUPAC Name |

5-(2,5-dimethylpyrrol-1-yl)-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-4-7-12(8-13(9)14)15-10(2)5-6-11(15)3/h4-8H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMCDTHUOFTHRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=CC=C2C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2917775.png)

![4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917782.png)

![N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2917784.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917785.png)

![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2917787.png)

![3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2917788.png)

![(E)-3-(4-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2917794.png)